molecular formula C20H20N4O3S2 B2993723 4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 361171-12-2

4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B2993723
CAS RN: 361171-12-2
M. Wt: 428.53
InChI Key: OIJIMRPZEPUKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in immune cell signaling and activation.

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A study by V. U. Jeankumar et al. (2013) focuses on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, aimed at inhibiting Mycobacterium tuberculosis GyrB ATPase. The research identified compounds with promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential of similar structures in tuberculosis treatment (Jeankumar et al., 2013).

Antibacterial and Antifungal Activity of Pyridine Derivatives

Research by N. Patel and S. N. Agravat (2007) presents the synthesis of new pyridine derivatives and their evaluation for antibacterial and antifungal activities. This work emphasizes the importance of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Studies of Pyridine Derivatives

A subsequent study by N. B. Patel and S. N. Agravat (2009) continued the exploration of pyridine derivatives, revealing considerable antibacterial activity. The research underlines the therapeutic potential of these compounds against microbial infections (Patel & Agravat, 2009).

Antimicrobial Activity of Thiazolopyridines

A. El-Maghraby et al. (2002) explored the antimicrobial activity of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines. The study provides insights into the use of such compounds in combating microbial resistance (El-Maghraby et al., 2002).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)15-8-10-21-11-9-15)16-4-6-17(7-5-16)29(26,27)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJIMRPZEPUKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

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